molecular formula C13H18N4O4 B079986 4-Methylhexanal 2,4-dinitrophenyl hydrazone CAS No. 14093-70-0

4-Methylhexanal 2,4-dinitrophenyl hydrazone

Cat. No. B079986
CAS RN: 14093-70-0
M. Wt: 294.31 g/mol
InChI Key: KLYZORDFDPNSPL-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylhexanal 2,4-dinitrophenyl hydrazone, also known as MHN-DNPH, is a chemical compound that is commonly used in scientific research. It is a derivative of 4-methylhexanal, which is a colorless liquid with a fruity odor. MHN-DNPH is a yellow crystalline solid that is used as a reagent for the identification of aldehydes and ketones.

Mechanism Of Action

4-Methylhexanal 2,4-dinitrophenyl hydrazone reacts with aldehydes and ketones to form a yellow crystalline solid. The reaction involves the formation of a hydrazone derivative, which is highly stable and can be easily detected using various analytical techniques such as HPLC, GC, and TLC. The reaction is highly specific to aldehydes and ketones and does not react with other functional groups.

Biochemical And Physiological Effects

4-Methylhexanal 2,4-dinitrophenyl hydrazone is not known to have any significant biochemical or physiological effects. It is considered to be relatively safe and non-toxic when handled properly.

Advantages And Limitations For Lab Experiments

4-Methylhexanal 2,4-dinitrophenyl hydrazone has several advantages for lab experiments. It is highly specific to aldehydes and ketones and can be easily detected using various analytical techniques. It is also relatively easy to synthesize and purify. However, 4-Methylhexanal 2,4-dinitrophenyl hydrazone has some limitations. It is not suitable for the detection of other functional groups, and it may not be effective in the presence of interfering substances.

Future Directions

There are several future directions for the use of 4-Methylhexanal 2,4-dinitrophenyl hydrazone in scientific research. One potential area of research is the development of new analytical techniques for the detection of aldehydes and ketones using 4-Methylhexanal 2,4-dinitrophenyl hydrazone. Another area of research is the use of 4-Methylhexanal 2,4-dinitrophenyl hydrazone in the detection of other functional groups, such as amines and carboxylic acids. Additionally, 4-Methylhexanal 2,4-dinitrophenyl hydrazone could be used in the development of new drugs and explosives detection methods.

Synthesis Methods

The synthesis of 4-Methylhexanal 2,4-dinitrophenyl hydrazone involves the reaction of 4-methylhexanal with 2,4-dinitrophenylhydrazine in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of a yellow crystalline solid, which is then purified by recrystallization.

Scientific Research Applications

4-Methylhexanal 2,4-dinitrophenyl hydrazone is commonly used in scientific research as a reagent for the identification of aldehydes and ketones. It is used in analytical chemistry to detect the presence of these functional groups in various samples. 4-Methylhexanal 2,4-dinitrophenyl hydrazone can be used to identify aldehydes and ketones in food, pharmaceuticals, and environmental samples. It is also used in forensic science to detect the presence of drugs and explosives.

properties

CAS RN

14093-70-0

Product Name

4-Methylhexanal 2,4-dinitrophenyl hydrazone

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

N-[(Z)-4-methylhexylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C13H18N4O4/c1-3-10(2)5-4-8-14-15-12-7-6-11(16(18)19)9-13(12)17(20)21/h6-10,15H,3-5H2,1-2H3/b14-8-

InChI Key

KLYZORDFDPNSPL-ZSOIEALJSA-N

Isomeric SMILES

CCC(C)CC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

SMILES

CCC(C)CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCC(C)CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

synonyms

4-Methylhexanal 2,4-dinitrophenyl hydrazone

Origin of Product

United States

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